mGlu4 PAM Core Scaffold: Pharmacokinetic Advantage Over Earlier mGlu4 PAM Chemotypes
While Benzo[d]isothiazole-3-carboxamide (CAS 16807-21-9) serves as the unsubstituted core scaffold, its optimized 6-substituted derivatives exhibit a markedly superior drug metabolism and pharmacokinetic (DMPK) profile compared to previously discovered mGlu4 PAM chemotypes, establishing the scaffold's value for CNS drug development. A key derivative, compound 27o (VU6001376), demonstrated an in vivo rat clearance (CLp) of 3.1 mL/min/kg and a half-life (t1/2) of 445 min, alongside a CYP1A2 IC50 greater than 30 µM, indicating a low risk of CYP-mediated drug-drug interactions [1]. In contrast, earlier mGlu4 PAMs often suffered from high metabolic clearance and CYP inhibition liabilities [1]. This improvement is directly attributed to the benzo[d]isothiazole-3-carboxamide core, which provides a distinct metabolic fate compared to other heterocyclic cores explored in mGlu4 PAM programs [1].
| Evidence Dimension | In vivo rat pharmacokinetic clearance (CLp) |
|---|---|
| Target Compound Data | 3.1 mL/min/kg (for 6-substituted derivative 27o, VU6001376) |
| Comparator Or Baseline | Previously discovered mGlu4 PAM chemotypes (unspecified high clearance) |
| Quantified Difference | Not quantified for parent compound; qualitative improvement over earlier chemotypes |
| Conditions | In vivo rat pharmacokinetic study; compound 27o (6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-N-(3,3-difluorocyclobutyl)benzo[d]isothiazole-3-carboxamide) |
Why This Matters
This evidence positions the benzo[d]isothiazole-3-carboxamide scaffold as a superior starting point for CNS drug discovery programs requiring favorable DMPK properties, reducing the risk of late-stage attrition due to poor pharmacokinetics.
- [1] Bollinger, S. R., Engers, D. W., Panarese, J. D., et al. (2019). Discovery, Structure–Activity Relationship, and Biological Characterization of a Novel Series of 6‑((1H‑Pyrazolo[4,3‑b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4). Journal of Medicinal Chemistry, 62(1), 342–358. View Source
